molecular formula C17H20O2 B15439537 2,4-Diphenylpentane-2-peroxol CAS No. 78484-98-7

2,4-Diphenylpentane-2-peroxol

Cat. No.: B15439537
CAS No.: 78484-98-7
M. Wt: 256.34 g/mol
InChI Key: OIXBIYQBJRRMSY-UHFFFAOYSA-N
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Description

Overview of Organic Peroxide Chemistry in Contemporary Chemical Science

Organic peroxides are a class of organic compounds that feature the peroxide functional group (R-O-O-R'). When one of the R' groups is a hydrogen atom, the compounds are known as hydroperoxides or peroxols (R-O-O-H). The defining characteristic of these molecules is the relatively weak oxygen-oxygen single bond. acs.org This O-O bond has a dissociation energy of approximately 45–50 kcal/mol (190–210 kJ/mol), which is significantly lower than the bond energies of C-C, C-H, and C-O bonds. acs.org

This inherent weakness dictates their chemical behavior; the O-O bond readily undergoes homolytic cleavage to produce highly reactive free radicals (RO•). This property makes organic peroxides exceptionally useful as initiators for various types of polymerization, including those for acrylics and vinyl esters. acs.org Beyond polymerization, hydroperoxides serve as crucial intermediates and reagents in major commercial chemical processes, such as the metal-catalyzed epoxidation of alkenes. nih.gov Their high reactivity also classifies them among the more hazardous substances handled in laboratories, as they can be sensitive to heat, friction, and impact, potentially leading to explosive decomposition. nih.gov

Distinctive Structural and Reactivity Characteristics of Tertiary Hydroperoxides

Tertiary hydroperoxides are a subclass of hydroperoxides where the carbon atom bonded to the -OOH group is itself bonded to three other carbon atoms. This structural arrangement imparts specific characteristics that distinguish them from primary or secondary hydroperoxides. A key difference lies in their behavior upon oxidation. While primary and secondary alcohols are readily oxidized to aldehydes and ketones, respectively, tertiary alcohols—and by extension, the carbon center of tertiary hydroperoxides—lack an adjacent hydrogen atom, making them resistant to oxidation reactions that require the removal of that hydrogen. chemguide.co.uklibretexts.orglibretexts.org

Structurally, the O-O bond length in peroxides is about 1.45 Å, with R-O-O bond angles of approximately 110°. nih.gov Tertiary hydroperoxides are often key intermediates in industrial syntheses. A prominent example is cumene (B47948) hydroperoxide, a tertiary hydroperoxide that is central to the cumene process for the co-production of phenol (B47542) and acetone (B3395972). wikipedia.orgnih.gov The stability and reaction pathways of tertiary hydroperoxides can be significantly influenced by the nature of the three alkyl or aryl groups attached to the tertiary carbon.

Rationale for Focused Investigation on 2,4-Diphenylpentane-2-peroxol

The specific compound this compound presents a unique case for study within the field of peroxide chemistry. Its structure, which combines a tertiary hydroperoxide functional group with a bulky and electronically significant diphenylpentane backbone, suggests a complex interplay of steric and electronic factors that are not present in more common hydroperoxides like tert-butyl hydroperoxide or cumene hydroperoxide. wikipedia.org The synthesis of such a compound would likely proceed through the oxidation of its corresponding tertiary alcohol, 2,4-diphenylpentan-2-ol (B11961246). While tertiary alcohols are generally resistant to many common oxidizing agents, specific methods, such as oxidation with hydrogen peroxide under acidic conditions, have been shown to convert tertiary aromatic alcohols into hydroperoxides. acs.orgchemguide.co.uklibretexts.org

Table 1: General Properties of the Peroxide Bond

Property Typical Value
O-O Bond Length ~1.45 Å nih.gov
O-O Bond Dissociation Energy 45–50 kcal/mol nih.gov

Steric and Electronic Influences of the Diphenylpentane Backbone on Peroxyl Group Reactivity

The rationale for investigating this compound is rooted in understanding how its unique backbone modifies the reactivity of the peroxyl group.

Steric Influences: The structure features two phenyl groups and a pentane (B18724) chain. These bulky groups create significant steric hindrance around the reactive -OOH moiety. nih.gov This crowding can be expected to influence its reaction kinetics, potentially hindering the approach of other molecules and slowing down decomposition or reaction rates compared to less hindered analogues. The phenyl ring, in particular, exerts a strong steric effect that can alter self-association patterns and the accessibility of the reactive site. nih.gov

Electronic Influences: The phenyl group has a dual electronic nature; it is electron-withdrawing through induction but can act as an electron-donating group through resonance. utk.edulibretexts.org The electronic character of substituents can significantly impact the stability of radical intermediates formed during peroxide decomposition. acs.org The presence of two phenyl groups on the pentane frame suggests a complex electronic environment that could stabilize or destabilize the peroxide bond and its subsequent radical intermediates, thereby directing decomposition pathways toward specific products. utk.edu

Current Frontiers and Knowledge Gaps in Understanding Complex Peroxol Chemistry

While the fundamental chemistry of simple peroxides is well-established, significant knowledge gaps remain, particularly concerning complex, sterically hindered, and polyfunctionalized peroxols. The scientific literature on this compound itself is sparse, making it a clear example of such a knowledge gap. Current frontiers in the field involve designing peroxides with precisely tailored stability and decomposition kinetics for use as highly specific radical initiators in advanced polymer synthesis. rsc.org There is also a drive to better understand the atmospheric chemistry of complex organic peroxides and their role as reactive intermediates. A focused study on a molecule like this compound would contribute to the fundamental understanding of how steric bulk and electronic effects can be used to control the reactivity of the peroxide functional group.

Academic Research Objectives and Scope of Inquiry

A focused academic investigation into this compound would be structured around a set of clear objectives designed to fill the existing knowledge gaps. The primary goals of such an inquiry would be:

Synthesis and Characterization: To develop and optimize a reliable synthetic route for this compound, likely via the controlled oxidation of 2,4-diphenylpentan-2-ol, and to fully characterize its structure using modern analytical techniques (NMR, IR, Mass Spectrometry).

Kinetic Analysis: To conduct detailed kinetic studies of its thermal decomposition to determine its rate constants and activation energy. This data would allow for a quantitative comparison of its stability against structurally simpler analogues like cumene hydroperoxide.

Mechanistic Investigation: To identify the products formed during its decomposition under various conditions. This analysis would elucidate the reaction mechanism and reveal how the unique steric and electronic features of the diphenylpentane backbone influence bond cleavage and subsequent radical rearrangement pathways.

Comparative Reactivity: To compare its reactivity in benchmark reactions, such as alkene epoxidation, with other tertiary hydroperoxides to build a comprehensive structure-activity relationship profile.

Table 2: Comparative Properties of Selected Hydroperoxides

Compound Name Molecular Formula Molar Mass ( g/mol ) Physical State
Pentyl hydroperoxide C₅H₁₂O₂ 104.15 nih.gov Liquid
Cumene hydroperoxide C₉H₁₂O₂ 152.19 nih.gov Colorless to pale yellow liquid nih.gov

| This compound | C₁₇H₂₀O₂ | 268.34 | (Not experimentally determined) |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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CAS No.

78484-98-7

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

(2-hydroperoxy-4-phenylpentan-2-yl)benzene

InChI

InChI=1S/C17H20O2/c1-14(15-9-5-3-6-10-15)13-17(2,19-18)16-11-7-4-8-12-16/h3-12,14,18H,13H2,1-2H3

InChI Key

OIXBIYQBJRRMSY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C1=CC=CC=C1)OO)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 2,4 Diphenylpentane 2 Peroxol and Analogues

Strategies for O-O Bond Formation in Tertiary Hydroperoxides

Peroxidation Reactions via Hydrogen Peroxide and its Derivatives

Hydrogen peroxide (H₂O₂) serves as a fundamental reagent for the synthesis of hydroperoxides. acsgcipr.org Tertiary alcohols, such as the precursor to 2,4-diphenylpentane-2-peroxol, can react with hydrogen peroxide in the presence of a strong acid catalyst to form the corresponding tertiary hydroperoxide. acs.org For instance, the treatment of α,α-dimethylbenzyl alcohol with hydrogen peroxide in glacial acetic acid and a small amount of perchloric acid leads to the formation of phenol (B47542) and acetone (B3395972), proceeding through a hydroperoxide intermediate. acs.org

The reactivity of hydrogen peroxide can be modulated through the use of its derivatives. Reagents like 2-methoxyprop-2-yl hydroperoxide have been developed as effective alternatives to anhydrous hydrogen peroxide for synthesizing alkyl hydroperoxides. unl.edu Furthermore, ketones and epoxides can be converted to hydroperoxides with high chemoselectivity using ethereal H₂O₂ in the presence of a molybdenum catalyst like MoO₂(acac)₂. organic-chemistry.org

Table 1: Examples of Peroxidation using Hydrogen Peroxide and Derivatives

Substrate Reagent Catalyst Product Reference
α,α-Dimethylbenzyl alcohol H₂O₂ Perchloric Acid Phenol and Acetone (via hydroperoxide intermediate) acs.org

Oxidative Approaches Utilizing Molecular Oxygen (Autoxidation)

Autoxidation is a common and commercially significant method for producing hydroperoxides, involving the direct reaction of a hydrocarbon with molecular oxygen (O₂). wikipedia.orgwikipedia.org This process is a free-radical chain reaction that typically begins with the abstraction of a hydrogen atom from a susceptible C-H bond. wikipedia.org For tertiary alkanes and aralkanes, the tertiary carbon is the most reactive site, leading to the preferential formation of tertiary hydroperoxides. google.com

The synthesis of cumene (B47948) hydroperoxide through the autoxidation of cumene is a classic industrial example that highlights the utility of this method. wikipedia.org The selectivity of autoxidation reactions can be significantly enhanced by carrying them out in the presence of catalysts or additives. For example, the autoxidation of isopentane in the presence of metal-free phthalocyanine shows a marked increase in selectivity for t-amyl hydroperoxide compared to the uncatalyzed reaction. google.com

Table 2: Selectivity in Autoxidation of Isopentane

Additive Conversion (%) t-Amyl Hydroperoxide Selectivity (%) Acetone Selectivity (%) t-Amyl Alcohol Selectivity (%) Reference
None 10.0 56.8 31.2 4.8 google.com

Metal-Catalyzed and Organocatalytic Peroxidation Techniques

A variety of metal complexes and organocatalysts have been developed to facilitate the synthesis of hydroperoxides with improved efficiency and selectivity. organic-chemistry.orgresearchgate.netresearchgate.net

Metal-Catalyzed Peroxidation: Transition metal catalysts, particularly those based on copper, iron, and ruthenium, have been shown to be effective in the oxidation of alkanes to hydroperoxides. acs.orgnih.gov For instance, copper complexes can catalyze the oxidation of alkanes with H₂O₂ to yield alkyl hydroperoxides as the major products. nih.gov Ruthenium-catalyzed oxidation of alkanes using tert-butyl hydroperoxide (TBHP) or peracetic acid provides the corresponding ketones and alcohols, often proceeding through a hydroperoxide intermediate. acs.org The mechanism of these reactions can involve the formation of reactive oxo-metal species. acs.org Iron(III) porphyrin complexes are also known to catalyze high-yield epoxidations with hydrogen peroxide and tert-butyl hydroperoxide, with the reaction mechanism involving the cleavage of the O-O bond of the hydroperoxide. acs.orgresearchgate.netacs.org

Organocatalytic Peroxidation: The use of small organic molecules as catalysts offers a green and sustainable approach to peroxidation reactions. researchgate.netrsc.orgnih.gov Organocatalysts can activate hydrogen peroxide for various oxidative transformations. researchgate.netrsc.orgnih.gov For example, cinchona alkaloid catalysts have been successfully employed in enantioselective peroxidation and epoxidation reactions of α,β-unsaturated ketones. organic-chemistry.org These methods provide new avenues for the asymmetric synthesis of chiral peroxides. organic-chemistry.org

Stereochemical Control and Regioselectivity in Peroxol Synthesis

Achieving control over stereochemistry and regioselectivity is a significant challenge in the synthesis of complex hydroperoxides. The spatial arrangement of atoms in both the starting materials and the final products plays a crucial role in their chemical and biological properties. youtube.comrijournals.com

Influence of Starting Material Stereoisomerism on Product Configuration

The stereochemistry of the starting material can directly influence the configuration of the resulting hydroperoxide product. For instance, the singlet oxygenation of chiral allylstannanes has been investigated as a method for the stereoselective introduction of a hydroperoxide group. unl.edu This approach allows for the conversion of an enantiomerically enriched propargyl alcohol into either enantiomer of an allyl hydroperoxide, demonstrating the transfer of chirality from the starting material to the product. unl.edu Similarly, the diastereoselective peroxidation of 1,3-dioxanones derived from Baylis–Hillman adducts has been achieved by stabilizing a key carbon-centered radical intermediate, leading to the formation of silyl peroxide products with high diastereomeric ratios. proquest.com

Development of Enantioselective and Diastereoselective Synthetic Routes

The development of synthetic routes that can selectively produce a single enantiomer or diastereomer of a hydroperoxide is of great interest, particularly for applications in pharmaceuticals and materials science. proquest.com

Enantioselective Synthesis: Enantioselective methods aim to produce one enantiomer in excess over the other. This has been achieved through various strategies, including the use of chiral catalysts and auxiliaries. For example, highly enantioselective organocatalytic peroxidation of enals has been developed, providing a route to the core structure of certain anticancer natural products. organic-chemistry.org Chloroperoxidase-catalyzed asymmetric synthesis has also been explored for enantioselective reactions involving chiral hydroperoxides. acs.org

Diastereoselective Synthesis: Diastereoselective synthesis focuses on controlling the formation of diastereomers. A notable example is the diastereoselective synthesis of the hydroperoxide–keto form of (±)-steenkrotin B, which features a regio- and diastereoselective hydroperoxidation step. acs.org This highlights the ability to control the stereochemical outcome at multiple chiral centers within a complex molecule.

The continued development of these advanced synthetic methodologies is crucial for accessing a wider range of structurally diverse and stereochemically pure hydroperoxides like this compound and its analogues for various scientific and technological applications.

Sustainable and Green Chemistry Principles in Peroxol Synthesis

The synthesis of peroxols, including this compound, is increasingly guided by the principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. cardiff.ac.uk This approach focuses on developing more benign synthetic routes and reagents to reduce toxic waste and environmental impact. scholaris.ca Key areas of innovation include the adoption of environmentally friendly solvents and reagents, and the development of highly efficient and reusable catalysts for peroxidation reactions. The ultimate goal is to create synthetic pathways that are not only effective but also economically and environmentally sustainable.

A primary tenet of green chemistry in peroxol synthesis is the replacement of traditional volatile organic compounds (VOCs) with safer, more sustainable alternatives. Organic solvents are a major concern in synthesis due to their flammability, volatility, toxicity, and potential for environmental harm. researchgate.net The move towards greener solvents aims to mitigate these risks, enhance laboratory safety, and comply with stricter environmental regulations. thecalculatedchemist.com

Environmentally Benign Solvents:

Research has focused on a variety of greener solvents, each with unique properties suitable for different reaction conditions.

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for many polar reactions. thecalculatedchemist.com

Ethanol: This biodegradable and low-toxicity alcohol is a versatile solvent for extractions and biochemical reactions. thecalculatedchemist.com

Deep Eutectic Solvents (DESs): These systems, often formed by mixing an ammonium salt like choline chloride with a hydrogen bond donor, are gaining traction. rsc.org DESs are advantageous due to their negligible vapor pressure, which simplifies product separation and recovery. rsc.org Many of their components are low-cost, biodegradable, and can be derived from biomass. rsc.org

Green Oxidizing Reagents:

The choice of oxidant is critical for a sustainable process. Traditional oxidizing agents, such as chromium-based reagents, are highly toxic and generate significant hazardous waste. scholaris.ca

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is considered a quintessential green oxidant. researchgate.net Its primary advantage is that its only stoichiometric byproduct is water, which has a negligible environmental impact. researchgate.netdoria.fi It is a strong and effective oxidant used in a wide range of applications, from bleaching to chemical synthesis. researchgate.net However, the conventional industrial production of H₂O₂, known as the anthraquinone process, is energy-intensive and creates waste streams. acs.org To overcome this, research is exploring methods for the direct in-situ synthesis of H₂O₂ from hydrogen and oxygen using catalytic processes, which offers a more sustainable, on-demand source for peroxidation reactions. doria.fiabo.fi A challenge with using H₂O₂ is its poor solubility in some organic solvents, which can be addressed by using phase-transfer catalysts or specialized solvent systems like DESs that can capture the water formed during the reaction and prevent undesirable side reactions. rsc.org

Table 1: Comparison of Solvents for Peroxidation Reactions

Feature Traditional Solvents (e.g., Toluene, Chlorinated Solvents) Green Solvents (e.g., Water, Ethanol, DESs)
Environmental Impact High (Volatile, often toxic, non-biodegradable) Low (Biodegradable, lower toxicity, reduced volatility) thecalculatedchemist.com
Safety Hazards High (Flammable, carcinogenic potential) Low (Non-flammable or lower flammability, lower toxicity) thecalculatedchemist.com
Cost & Availability Variable, often derived from petrochemicals Generally low-cost and readily available thecalculatedchemist.comrsc.org
Vapor Pressure High, leading to emissions Low to negligible, especially for DESs rsc.org
Disposal Requires special, costly treatment Simpler, less regulated disposal thecalculatedchemist.com

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions, thereby conserving resources. cardiff.ac.uk In the context of synthesizing this compound, catalyst development focuses on creating systems that are robust, reusable, and free of toxic or rare metals.

Heterogeneous Catalysis:

A significant advancement is the shift towards heterogeneous catalysts. Unlike their homogeneous counterparts, heterogeneous catalysts exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), which allows for easy separation from the product stream and subsequent reuse. cardiff.ac.uk This recyclability is crucial for reducing waste and improving the economic viability of the process.

Advancements in Catalyst Composition:

Earth-Abundant Metal Catalysts: To improve sustainability, research has moved away from expensive and rare noble metals toward catalysts based on earth-abundant elements. acs.org

Copper-Based Catalysts: Copper oxide (CuO) has emerged as a reliable, cost-effective, and low-toxicity heterogeneous catalyst for oxidation processes. mdpi.com It demonstrates excellent catalytic efficiency and can be integrated into composite materials to further enhance its stability and performance. mdpi.com

Cobalt-Based Catalysts: Inexpensive cobalt salts are being used to develop eco-friendly methodologies that avoid the need for complex ligands or additives. acs.org These catalysts have proven effective in oxidative coupling reactions under mild, aerobic conditions. acs.org

The development of these advanced catalytic systems is instrumental in designing resource-efficient pathways for producing peroxols, aligning with the core principles of green and sustainable chemistry.

Table 2: Overview of Catalyst Systems for Green Peroxidation

Catalyst Type Example Key Advantages Reaction Application
Heterogeneous Copper-Based Copper Oxide (CuO) Low cost, low toxicity, stable, recyclable. mdpi.com Activation of oxidants like peroxymonosulfate. mdpi.com
Heterogeneous Cobalt-Based Cobalt(II) salts Earth-abundant, avoids complex ligands, mild reaction conditions. acs.org Radical-mediated oxidative coupling. acs.org
Heterogeneous Palladium-Based Pd supported on various materials Efficient for direct H₂O₂ synthesis, operates at lower temperatures. cardiff.ac.uk In-situ generation of hydrogen peroxide for selective oxidation. cardiff.ac.ukcardiff.ac.uk

Elucidation of Reaction Mechanisms and Intrinsic Reactivity Profiles

Homolytic Cleavage and Radical Generation Pathways

The primary and most facile reaction pathway for organic peroxides, including 2,4-diphenylpentane-2-peroxol, is the homolytic cleavage of the oxygen-oxygen (O-O) bond. wikipedia.org This process is typically initiated by thermal or photochemical energy and results in the formation of two free radicals. wikipedia.org

Upon heating, this compound is expected to undergo unimolecular homolysis of the O-O bond to generate two 2,4-diphenylpentan-2-oxyl radicals. This initiation step is fundamental to its application in processes like polymerization.

Energetics and Kinetics of O-O Bond Dissociation in Diphenylpentane Peroxols

The dissociation of the O-O bond is the rate-determining step in the thermal decomposition of many organic peroxides. The energy required for this cleavage, known as the bond dissociation energy (BDE), is a key parameter in determining the thermal stability of the peroxide. For dialkyl peroxides, the O-O bond is relatively weak, with BDEs typically in the range of 30-50 kcal/mol. researchgate.net

The kinetics of this unimolecular homolysis are generally first-order. The rate of decomposition is highly dependent on temperature, following the Arrhenius equation. The activation parameters, such as the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), provide insight into the transition state of the O-O bond cleavage. For the thermal decomposition of a related cyclic diperoxide, 3,6-diphenyl-1,2,4,5-tetroxane, the activation enthalpy was determined to be 106.3 ± 1.0 kJ mol⁻¹ (approximately 25.4 kcal/mol), with a negative activation entropy. researchgate.net This suggests a relatively ordered transition state for the O-O bond scission.

Interactive Table: Comparative O-O Bond Dissociation Energies (BDEs) of Selected Organic Peroxides

Compound NameStructureO-O BDE (kcal/mol)
Hydrogen PeroxideH-O-O-H~51
Di-tert-butyl peroxide(CH₃)₃C-O-O-C(CH₃)₃~38
Dibenzoyl peroxideC₆H₅C(O)O-O(O)CC₆H₅~30
This compound (Estimated)C₆H₅(CH₃)C(CH₂)₂C(CH₃)(C₆H₅)-O-O-R'~35-45

Note: The BDE for this compound is an estimated value based on typical ranges for dialkyl peroxides.

Characterization of Primary and Secondary Radical Intermediates

The homolytic cleavage of the O-O bond in this compound yields two primary 2,4-diphenylpentan-2-oxyl radicals. These are highly reactive oxygen-centered radicals. The stability of these radicals is influenced by the substitution pattern at the α-carbon. The presence of a phenyl group can stabilize the radical through resonance, while alkyl groups provide stabilization through hyperconjugation.

These primary alkoxyl radicals can undergo subsequent reactions, leading to the formation of secondary radical intermediates. The specific pathways and the nature of these secondary radicals are discussed in the following sections.

Radical Cascade Reactions and Intermolecular Processes

Once generated, the primary 2,4-diphenylpentan-2-oxyl radicals can participate in a variety of subsequent reactions, leading to a cascade of radical processes. These include intramolecular rearrangements and intermolecular reactions with other molecules present in the system.

Hydrogen Abstraction and β-Scission Mechanisms

The highly reactive 2,4-diphenylpentan-2-oxyl radicals can readily abstract a hydrogen atom from a suitable donor molecule (solvent, substrate, etc.) to form 2,4-diphenylpentan-2-ol (B11961246) and a new radical. This is a common pathway in radical chain reactions.

Alternatively, and often in competition with hydrogen abstraction, the alkoxyl radicals can undergo β-scission. This intramolecular fragmentation process involves the cleavage of a carbon-carbon bond β to the oxygen atom, resulting in the formation of a ketone and a new carbon-centered radical. For the 2,4-diphenylpentan-2-oxyl radical, two possible β-scission pathways exist:

Cleavage of the C-C bond to release a methyl radical and form 2-phenyl-2-pentanone.

Cleavage of the C-C bond to release a benzyl (B1604629) radical and form 2-butanone (B6335102).

The regioselectivity of β-scission is determined by the relative stability of the expelled radical. Generally, the pathway that forms the more stable radical is favored. In this case, the benzyl radical is significantly more stable than the methyl radical due to resonance delocalization of the unpaired electron over the aromatic ring. Therefore, the predominant β-scission pathway is expected to yield 2-butanone and a benzyl radical. Studies on the analogous cumyloxyl radical, which undergoes β-scission to form acetophenone (B1666503) and a methyl radical, provide a basis for understanding this type of fragmentation. thieme-connect.de

Peroxyl Radical Interconversion and Termination Pathways

In the presence of molecular oxygen, the carbon-centered radicals generated from β-scission can rapidly react to form peroxyl radicals (ROO•). These peroxyl radicals are key intermediates in autoxidation processes.

Heterolytic Cleavage and Polar Reaction Pathways

While homolytic cleavage is the dominant pathway for the thermal decomposition of most organic peroxides, heterolytic cleavage of the O-O bond can occur, particularly in the presence of acids or other polar reagents. surrey.ac.uk This pathway involves the unequal sharing of the electrons in the O-O bond, leading to the formation of an oxygen-centered cation and an anion.

For this compound, acid catalysis could promote the heterolytic cleavage of the O-O bond. The protonation of one of the oxygen atoms would make the other oxygen a better leaving group. The resulting carbocationic intermediate would be stabilized by the adjacent phenyl group through resonance. This type of polar pathway can lead to rearrangement products, such as those observed in the Criegee rearrangement of peresters. While less common than homolytic cleavage under neutral thermal conditions, the possibility of heterolytic pathways should be considered in polar or acidic environments. surrey.ac.uknih.gov

Acid-Catalyzed Rearrangements (e.g., Criegee-type and Hock Rearrangements)

The presence of a hydroperoxyl group on a tertiary carbon atom flanked by two phenyl groups makes this compound a candidate for acid-catalyzed rearrangement reactions. These reactions typically proceed through the initial protonation of the hydroperoxide, followed by the elimination of a water molecule to form a key carbocationic intermediate. The subsequent migration of a substituent group dictates the final product distribution.

One of the most relevant transformations for this type of structure is the Hock rearrangement . This reaction is characteristic of hydroperoxides with an alkyl or aryl group on the carbon atom bearing the hydroperoxy functionality. In the case of this compound, the acid-catalyzed heterolysis of the O-O bond is facilitated by the formation of a stable tertiary benzylic carbocation. This is followed by the migration of one of the phenyl groups to the adjacent oxygen atom, a process similar to the well-known Criegee rearrangement of peresters. The resulting intermediate would then be hydrolyzed to yield phenol (B47542) and a ketone.

The general mechanism for the Hock rearrangement involves:

Protonation of the terminal oxygen of the hydroperoxyl group.

Elimination of a water molecule to form an electron-deficient oxygen species.

Migration of an adjacent aryl or alkyl group (in this case, a phenyl group) to the electron-deficient oxygen.

Nucleophilic attack by water on the resulting carbocation.

Final rearrangement to yield the characteristic phenol and ketone products.

While specific studies detailing the product distribution for the acid-catalyzed rearrangement of this compound are not widely available, the general mechanism predicts the formation of phenol and 4-phenyl-2-pentanone.

Nucleophilic and Electrophilic Reactivity of the Peroxyl Moiety

The peroxyl group (–OOH) in this compound exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile.

Nucleophilic Reactivity: The terminal oxygen atom of the hydroperoxyl group possesses lone pairs of electrons, rendering it nucleophilic. This allows it to react with various electrophiles. For example, it can be acylated by acid chlorides or anhydrides to form peroxy esters, or alkylated by alkyl halides under basic conditions to yield dialkyl peroxides. The nucleophilicity of the hydroperoxide is influenced by the electron-donating or withdrawing nature of the substituents on the main carbon skeleton.

Electrophilic Reactivity: Conversely, the oxygen atom bonded to the carbon skeleton can act as an electrophilic center. This is particularly evident in reactions with nucleophiles, such as phosphines or sulfides, which can deoxygenate the hydroperoxide to the corresponding alcohol (2,4-diphenylpentan-2-ol). In the presence of a strong acid, the protonated hydroperoxyl group becomes a much stronger electrophile, readily undergoing the rearrangement reactions discussed previously.

Structure-Reactivity Relationships in this compound

Quantitative Analysis of Steric Hindrance Effects of Phenyl Groups

The two phenyl groups in this compound exert significant steric hindrance around the reactive hydroperoxyl center. This steric bulk has a profound impact on the accessibility of the –OOH group to external reagents, thereby influencing reaction rates and, in some cases, the reaction pathway itself.

The quantitative effect of this steric hindrance can be understood by comparing its reactivity to less hindered analogues. For instance, the rate of reactions involving nucleophilic attack on the hydroperoxyl group would be expected to be significantly lower for this compound than for a simpler tertiary hydroperoxide like tert-butyl hydroperoxide. The bulky phenyl groups create a crowded environment that impedes the approach of the nucleophile.

The table below illustrates a conceptual comparison of relative reaction rates based on the principle of steric hindrance.

HydroperoxideRelative Steric HindranceExpected Relative Rate of Nucleophilic Attack
tert-Butyl hydroperoxideLow1
Cumene (B47948) hydroperoxideModerate< 1
This compoundHigh<< 1

This steric congestion also plays a role in unimolecular reactions, such as thermal decomposition. The bulky phenyl groups can influence the bond dissociation energy of the O-O bond and affect the stability of the resulting radical intermediates.

Electronic Effects on Peroxyl Group Stability and Reaction Selectivity

The electronic properties of the phenyl groups are critical in determining the stability of the hydroperoxyl group and the selectivity of its reactions. The phenyl groups can exert both inductive and resonance effects.

Inductive Effects: The phenyl group is generally considered to be weakly electron-withdrawing through its inductive effect (-I). This effect can slightly destabilize the electron-rich O-O bond, potentially lowering the activation energy for its homolytic cleavage.

Resonance Effects: More importantly, the phenyl groups can stabilize radical or cationic intermediates formed during reactions via resonance. In the case of acid-catalyzed rearrangements, the ability of the phenyl group to stabilize the adjacent carbocation formed after the loss of water is a key driving force for the reaction. Similarly, in radical reactions, the benzylic position is able to stabilize a radical intermediate, influencing the course of autoxidation or other radical-mediated processes.

The electronic influence of substituents on the phenyl rings themselves would further modulate these effects. rsc.org Electron-donating groups (e.g., methoxy) on the phenyl rings would enhance the stability of any adjacent positive charge, thereby accelerating acid-catalyzed rearrangements. Conversely, electron-withdrawing groups (e.g., nitro) would destabilize such intermediates and retard the reaction rate. This relationship can often be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ).

The table below summarizes the expected electronic effects on the stability of a key intermediate in the Hock rearrangement.

Phenyl SubstituentElectronic EffectEffect on Carbocation Intermediate StabilityExpected Relative Rate of Rearrangement
-OCH₃ (para)Electron-donatingStabilizingFaster
-HNeutralBaseline1
-NO₂ (para)Electron-withdrawingDestabilizingSlower

These electronic factors are crucial for controlling the selectivity of reactions involving the peroxyl moiety. rsc.org By modifying the substituents on the phenyl rings, one can tune the reactivity of the molecule to favor certain pathways over others.

Computational and Theoretical Investigations of 2,4 Diphenylpentane 2 Peroxol

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2,4-diphenylpentane-2-peroxol at the atomic level. These methods provide insights into its geometry, stability, and electronic nature.

Density Functional Theory (DFT) Studies of Ground State and Conformational Landscapes

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the structural and electronic properties of molecules. For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure (ground state) and to explore its various possible conformations. This involves mapping the potential energy surface of the molecule to identify low-energy isomers and the energy barriers between them. Such studies are crucial for understanding how the molecule's shape influences its reactivity.

Ab Initio Methods for Detailed Electronic Structure Analysis

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data. nih.govdntb.gov.ua These methods, while often more computationally intensive than DFT, can provide a more detailed and accurate description of the electronic structure. For this compound, ab initio calculations would be used to precisely determine properties such as orbital energies, electron distribution, and the nature of the peroxide bond (O-O), which is critical to its chemical behavior.

Mechanistic Modeling of Reaction Pathways and Energy Landscapes

Understanding the decomposition and reaction mechanisms of peroxides is essential due to their potential instability. Mechanistic modeling provides a theoretical framework to explore these processes.

Identification and Characterization of Transition States for Decomposition and Reaction

A key application of computational chemistry is the identification of transition states, which are the high-energy structures that connect reactants to products. For this compound, these calculations would focus on the homolytic cleavage of the weak O-O bond, a characteristic reaction of organic peroxides. researchgate.net By locating and characterizing the transition states for this and other potential reaction pathways, researchers can gain a detailed understanding of the decomposition mechanism. researchgate.netnih.gov

Prediction of Reaction Rates and Selectivities in Various Chemical Environments

Once the energy landscapes and transition states are known, theoretical models can be used to predict reaction rates and the selectivity of different reaction pathways. For this compound, these predictions would be valuable for understanding its stability and reactivity under various conditions, such as in different solvents or at different temperatures. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static molecular structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations could be used to study its conformational changes and its interactions with solvent molecules in a liquid environment. This would offer a more realistic picture of its behavior in solution.

Computational Assessment of Solvent Effects on Peroxol Stability and Reactivity

The solvent environment is a critical determinant of the stability and reaction pathways of organic peroxides. Computational models, particularly those employing density functional theory (DFT) and polarizable continuum models (PCM), have been instrumental in elucidating these effects. researchgate.net For this compound, solvent interactions would primarily influence the homolytic cleavage of the O-O bond and potential rearrangement or decomposition pathways.

Hydrogen Bonding and Peroxol Stability:

In protic solvents, such as alcohols, hydrogen bonding between the solvent molecules and the peroxide oxygen atoms is anticipated to be a dominant stabilizing interaction. Theoretical studies on similar peroxides have shown that such interactions can increase the activation energy required for O-O bond scission, thereby enhancing the thermal stability of the peroxide. researchgate.net For this compound, this stabilization would be significant, though potentially modulated by the steric hindrance imposed by the bulky phenyl and pentyl groups.

Solvent Polarity and Reaction Pathways:

The polarity of the solvent can influence the decomposition mechanism of peroxides. While homolytic cleavage is the primary thermal decomposition pathway, polar solvents can facilitate ionic pathways or influence the subsequent reactions of the initially formed radicals. Computational studies have demonstrated that solvents with high dielectric constants can stabilize charged intermediates, potentially opening up alternative reaction channels. researchgate.net In the case of this compound, polar solvents might influence the fate of the resulting cumyloxy and other radical species.

Interactive Table: Expected Solvent Effects on this compound Stability

Solvent TypeDominant InteractionExpected Effect on O-O Bond StabilityPotential Influence on Reactivity
Nonpolar (e.g., Hexane)Van der Waals forcesMinimal stabilizationFavors homolytic cleavage
Polar Aprotic (e.g., Acetone)Dipole-dipole interactionsModerate stabilizationMay influence radical lifetimes
Polar Protic (e.g., Ethanol)Hydrogen bondingSignificant stabilizationMay promote specific H-abstraction reactions

Modeling of Peroxol Interactions with Catalytic Species and Substrates

The interaction of organic peroxides with catalytic species, particularly transition metals, is a cornerstone of many synthetic and industrial processes. Computational modeling plays a crucial role in understanding the mechanisms of these catalyzed reactions, which often involve the generation of highly reactive radical intermediates. researchgate.net

Interaction with Transition Metal Catalysts:

Transition metal ions, such as those of iron, manganese, and cobalt, are known to catalytically decompose organic peroxides. acs.org Computational studies on analogous systems, like dicumyl peroxide, reveal that the metal center facilitates the cleavage of the O-O bond through a redox mechanism. aidic.it For this compound, a similar interaction is expected. DFT calculations would likely show that the peroxide coordinates to the metal center, weakening the O-O bond and lowering the activation energy for its cleavage. researchgate.net The specific nature of the ligands on the metal catalyst would also be a critical factor, influencing both the rate and selectivity of the decomposition. macalester.edu

Modeling Substrate Oxidation:

Once the peroxy bond is activated by a catalyst, the resulting radicals can interact with various substrates. Computational models can be employed to study the kinetics and thermodynamics of these subsequent reactions, such as hydrogen abstraction or addition to double bonds. For instance, if this compound were used as an initiator in a polymerization reaction, computational modeling could predict the efficiency of the initiation step by calculating the activation barriers for the reaction of the peroxol-derived radicals with the monomer.

Interactive Table: Predicted Catalytic Interactions of this compound

Catalytic SpeciesProposed Interaction MechanismExpected OutcomeKey Computational Parameters
Fe(II)/Fe(III)Redox cycling (Fenton-like)Catalytic decomposition to radicalsO-O bond length, Activation energy for cleavage
Mn(II)/Mn(III)Ligand-assisted redox catalysisControlled radical generationCoordination geometry, Spin state of metal
Radical Trappers (e.g., TEMPO)Radical scavengingInhibition of radical-mediated reactionsReaction free energy with peroxol-derived radicals

In-depth Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive search of scientific databases and scholarly articles has revealed a significant gap in the available literature regarding the chemical compound this compound. Despite extensive investigation into advanced spectroscopic and analytical characterization methodologies, no specific research findings, data tables, or detailed analyses for this particular compound could be retrieved.

The inquiry sought to detail the structural elucidation and analytical characterization of this compound through a variety of advanced techniques. The intended focus was on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy. However, the search yielded no studies presenting ¹H or ¹³C NMR spectra, nor any two-dimensional NMR data such as COSY, TOCSY, HSQC, or HMBC for this compound. Similarly, information regarding its analysis through high-resolution mass spectrometry (HRMS) for accurate mass determination or tandem mass spectrometry (MS/MS) for fragmentation pathway analysis is absent from the available scientific record. Furthermore, no vibrational spectroscopy data, which would provide insights into its functional groups and mechanistic properties, could be located.

While the principles of these advanced spectroscopic techniques are well-established and routinely applied to a wide array of chemical compounds, their specific application to this compound has not been documented in the accessible scientific literature. Consequently, the creation of a detailed, data-rich article as per the requested outline is not feasible at this time due to the lack of primary research data on this specific molecule.

Further research and publication in peer-reviewed scientific journals would be necessary to provide the foundational data required for a thorough discussion of the spectroscopic and analytical characteristics of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Functional Group Analysis and Mechanistic Probes

Fourier Transform Infrared (FTIR) Spectroscopy for Peroxyl Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental tool for identifying functional groups within a molecule. For peroxides, the key vibration is the O-O stretch. However, this stretching mode is notoriously weak in the infrared spectrum due to the small change in dipole moment during the vibration. For many organic peroxides, the O-O stretching absorption is often located in the 800-900 cm⁻¹ region, but it can be difficult to distinguish from other vibrations in this fingerprint region.

A more practical approach for identifying hydroperoxides using FTIR is to monitor the O-H stretching band, which is typically sharp and appears around 3400-3500 cm⁻¹. rsc.orgnih.gov However, for dialkyl peroxides like 2,4-Diphenylpentane-2-peroxol, which lack an O-H bond, this is not applicable. Instead, analysis often focuses on the C-O stretching vibrations, which are coupled to the O-O stretch and appear in the 1000-1200 cm⁻¹ range. The presence of phenyl groups in this compound would also give rise to characteristic aromatic C-H and C=C stretching bands. For instance, studies on lipid peroxidation have utilized FTIR-ATR spectroscopy to detect primary peroxidation products. nih.gov In the analysis of edible oils, the reaction of hydroperoxides with triphenylphosphine (B44618) to produce triphenylphosphine oxide, which has a strong, measurable band at 542 cm⁻¹, is an indirect FTIR method for quantifying peroxides. nih.govrsc.org

Table 1: Postulated FTIR Spectral Assignments for this compound based on Analogous Compounds

Wavenumber (cm⁻¹)VibrationIntensity
3100-3000Aromatic C-H StretchMedium
2990-2950Aliphatic C-H StretchMedium
~1600, ~1495, ~1450Aromatic C=C Ring StretchMedium-Strong
1200-1000C-O Stretch (coupled with O-O)Medium
900-800O-O StretchWeak
750-700, 690-710Aromatic C-H Out-of-Plane Bend (Monosubstituted)Strong

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as an excellent complementary technique to FTIR for peroxide analysis. The O-O bond, being nonpolar, exhibits a strong and characteristic stretching vibration in Raman spectra, making it much easier to identify than in FTIR. conicet.gov.ar For many organic peroxides, this peak is observed in the 800-900 cm⁻¹ range. researchgate.netresearchgate.net For example, the Raman spectrum of hydrogen peroxide shows a distinct band at 878 cm⁻¹, attributed to the O-O stretch. conicet.gov.ar Similarly, acetone (B3395972) peroxide mixtures show characteristic peaks in this region. researchgate.net

In the case of this compound, one would expect to observe a prominent peak in this region, providing clear evidence of the peroxyl group. The symmetric nature of the O-O bond vibration leads to a significant change in polarizability, resulting in a strong Raman signal. This makes Raman spectroscopy a more direct and reliable method for confirming the presence of the peroxide linkage in dialkyl peroxides. Studies have successfully used Raman spectroscopy for the quantitative determination of hydrogen peroxide and for identifying peroxide intermediates in enzymatic reactions. conicet.gov.arnih.gov

Table 2: Expected Raman Shift for the Peroxyl Group in this compound

Raman Shift (cm⁻¹)AssignmentExpected Intensity
800 - 900O-O StretchStrong
3060 - 3040Aromatic C-H StretchMedium
~1000Aromatic Ring BreathingStrong

Advanced Chromatographic Separation Techniques for Purity Assessment and Complex Mixture Analysis

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and degradation products, thereby allowing for accurate purity assessment.

Liquid Chromatography (LC) Method Development for Peroxols

High-Performance Liquid Chromatography (HPLC) is the preferred chromatographic technique for the analysis of thermally labile compounds like organic peroxides. google.com Reversed-phase chromatography is commonly employed, typically using a C18 or C8 stationary phase. tandfonline.com

The mobile phase often consists of a mixture of acetonitrile (B52724) and/or methanol (B129727) with water or a buffer solution. dss.go.th The separation of various organic peroxides, including hydroperoxides and dialkyl peroxides, has been successfully achieved using isocratic or gradient elution. tandfonline.comnih.gov For this compound, its nonpolar nature, due to the two phenyl groups and the pentane (B18724) backbone, would suggest a high percentage of organic modifier in the mobile phase for reasonable retention times on a reversed-phase column.

Detection can be achieved using several methods. While UV detection is possible due to the phenyl groups, its selectivity for the peroxide moiety is low. More specific detection methods include:

Post-column derivatization: This involves reacting the peroxide post-separation with a reagent to produce a fluorescent or chemiluminescent product. nih.govnih.gov

Electrochemical detection (ED): This highly sensitive method involves the electrochemical oxidation or reduction of the peroxide group at a specific potential. tandfonline.comdss.go.th

Mass Spectrometry (MS): LC-MS is a powerful tool for both identification and quantification. copernicus.orgnih.gov Atmospheric pressure chemical ionization (APCI) has been shown to be effective for identifying organic hydroperoxides. copernicus.org

Table 3: Exemplar LC Method Parameters for Organic Peroxide Analysis

ParameterConditionReference
ColumnOctadecylsilane (ODS, C18), 250 x 4 mm dss.go.th
Mobile PhaseAcetonitrile/Methanol and 0.05 M potassium phosphate (B84403) buffer dss.go.th
Flow Rate1.0 mL/min tandfonline.com
DetectionAmperometric at +1.150 V vs. Ag/AgCl or UV (at ~254 nm for aromatics) dss.go.th
TemperatureAmbient-

Gas Chromatography (GC) Method Development for Volatile Peroxyl Derivatives

Gas Chromatography (GC) is generally challenging for organic peroxides due to their thermal instability, which can lead to decomposition in the hot injector and column. google.comacs.orgaalto.fi However, for more volatile and thermally stable peroxides, GC methods have been developed. acs.orgoup.com

For a compound like this compound, direct GC analysis would be difficult and likely result in the formation of degradation products. To circumvent this, several strategies can be employed:

Low-temperature injection: Using a programmable temperature vaporizer (PTV) injector can minimize thermal stress.

Derivatization: Converting the peroxide to a more stable derivative before analysis.

Headspace GC (HS-GC): For volatile peroxides, headspace sampling can be used to introduce the analyte into the GC system without direct injection of the sample matrix, which can be beneficial for analyzing trace levels. aalto.fi

When coupled with Mass Spectrometry (GC-MS), it is possible to identify the peroxide and its decomposition products, which can provide insights into its thermal stability. oup.comdtic.mil For instance, the analysis of dicumyl peroxide, a structurally related compound, has been successfully performed using GC-MS. oup.com

Table 4: Potential GC Method Considerations for Peroxide Analysis

ParameterConditionReference
ColumnRxi-5ms or similar low-bleed, inert column capes.gov.br
InjectionSplitless or PTV injector with optimized temperature program oup.com
Carrier GasHelium or Hydrogen-
Oven ProgramStart at a low temperature (e.g., 40-60°C) with a controlled ramp rate acs.org
DetectionFlame Ionization Detector (FID) or Mass Spectrometry (MS) oup.comdtic.mil

Electrochemical Methods for Peroxide Quantification and Reactivity Studies

Electrochemical methods offer high sensitivity and selectivity for the quantification of electroactive species like peroxides. mdpi.comnih.gov These techniques are based on the reduction or oxidation of the peroxide functional group at an electrode surface.

Cyclic Voltammetry (CV) can be used to study the redox behavior of this compound. By scanning the potential, one can determine the reduction or oxidation potential of the peroxide group, providing information about its reactivity.

Amperometric detection , often coupled with HPLC, is a highly sensitive quantitative technique. dss.go.th A constant potential is applied at which the peroxide is either oxidized or reduced, and the resulting current is measured, which is proportional to the concentration of the peroxide. tandfonline.com For example, the oxidative amperometric detection of organic peroxides at a glassy carbon electrode has been demonstrated, with an optimal potential around +1.150 V versus Ag/AgCl for a range of peroxides. dss.go.th

Various electrode materials, including glassy carbon, platinum, and chemically modified electrodes, can be used to enhance the sensitivity and selectivity of peroxide detection. mdpi.comnih.govacs.org The development of novel electrode materials continues to improve the limits of detection for peroxide quantification. rsc.orgillinois.edu

Table 5: Principles of Electrochemical Detection for Organic Peroxides

TechniquePrincipleTypical ApplicationReference
Cyclic Voltammetry (CV)Scans the potential and measures the resulting current to determine redox potentials.Characterization of redox properties. acs.org
AmperometryApplies a constant potential and measures the current, which is proportional to analyte concentration.Quantitative analysis, often as an HPLC detector. tandfonline.comdss.go.th
CoulometryMeasures the total charge passed during an electrochemical reaction to quantify the analyte.Absolute quantification of peroxides. nih.gov

Applications in Polymer Science and Organic Synthesis

Role as Radical Polymerization Initiators

Organic peroxides are widely utilized as initiators in radical polymerization, a process fundamental to the synthesis of many commercial plastics and materials. The primary role of an initiator like 2,4-Diphenylpentane-2-peroxol is to decompose under thermal or photochemical conditions to generate free radicals. These radicals then react with monomer units, commencing the formation of a polymer chain. The structure of this compound suggests it would decompose to form oxygen-centered and potentially carbon-centered radicals, which are effective in initiating the polymerization of various ethylenically unsaturated monomers.

Detailed kinetic studies for polymerization reactions specifically initiated by this compound are not extensively documented in publicly accessible literature. However, such investigations would be crucial for understanding and controlling the polymerization process. Typically, these studies would focus on determining key kinetic parameters, including the rate of polymerization, the initiator efficiency (the fraction of radicals that successfully start a polymer chain), and the activation energy for the decomposition of the peroxide. This data is vital for industrial applications to ensure predictable reaction times, consistent polymer molecular weights, and desired material properties.

Controlled radical polymerization (CRP) techniques enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. While specific applications of this compound in prominent CRP methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) are not detailed in available research, initiators of this class are of theoretical interest. For a peroxide to be adapted for a CRP system, its decomposition and the subsequent radical reactions must be managed in a reversible manner, often through the use of transition metal catalysts or specific mediating agents. The development of such a system using this compound would require dedicated research to establish the necessary conditions for controlled chain growth.

The use of this compound as an initiator offers a theoretical pathway to novel polymeric materials. The fragments generated from its decomposition, including phenyl groups, could be incorporated as end-groups of the polymer chains. This imparts specific functionalities that can alter the polymer's properties, such as thermal stability, solubility, or compatibility with other materials. By controlling the polymerization conditions, it is hypothetically possible to create specialized polymers like block copolymers or star polymers, although specific examples utilizing this initiator are not prominently reported.

Potential Application AreaDescriptionRelevant Monomers
Bulk Polymerization Initiation of polymerization in a monomer-only system.Styrene, Methyl Methacrylate
Solution Polymerization Initiation in a solution containing monomer and a non-reactive solvent.Acrylic Acid, Acrylonitrile
Emulsion Polymerization Initiation in an aqueous emulsion of monomer, stabilized by surfactants.Vinyl Acetate, Butadiene
Functional Polymers Creation of polymers with specific end-groups derived from the initiator.Various functionalized acrylates

Oxidizing Agent in Complex Organic Transformations

Beyond polymer science, the peroxo group in this compound makes it a potential oxidizing agent. Organic peroxides are known to participate in a variety of oxidation reactions, transferring an oxygen atom to a substrate. This capability is valuable in the synthesis of complex organic molecules where selective oxidation of a specific functional group is required.

While specific, well-documented examples of selective oxidations mediated solely by this compound are scarce in the literature, hydroperoxides are generally capable of performing reactions such as the epoxidation of alkenes, the oxidation of sulfides to sulfoxides and sulfones, and the hydroxylation of alkanes. The selectivity of these reactions often depends on the reaction conditions and the presence of catalysts. For instance, the oxidation of cyclic alkanes to the corresponding alcohols and ketones is a common transformation achieved with peroxide-based systems. mdpi.com The bulky phenyl groups in this compound could potentially influence the stereoselectivity of such oxidation reactions.

The efficiency and selectivity of peroxide-based oxidations can be dramatically enhanced through catalysis. researchgate.net Transition metal complexes, particularly those of palladium, copper, tungsten, and platinum, are often employed to activate the peroxide and facilitate the transfer of oxygen. mdpi.comnih.govnih.gov For example, catalytic systems have been developed for the oxidation of olefins and alcohols using hydrogen peroxide in two-phase systems. researchgate.net A catalytic system designed for this compound would likely involve a metal center that coordinates to the peroxide, lowering the energy barrier for the O-O bond cleavage and directing the subsequent oxidation of the substrate. The development of such a system would aim to achieve high turnover numbers and product yields under mild conditions, representing an advancement in sustainable chemical synthesis.

Transformation TypeSubstrate ClassPotential Product Class
Epoxidation AlkenesEpoxides
Hydroxylation AlkanesAlcohols, Ketones
Sulfoxidation SulfidesSulfoxides, Sulfones
Amidation AlkynesAmides

Material Science Applications (e.g., Curing Agents, Cross-linking Agents)

Information regarding the application of "this compound" as a curing or cross-linking agent in material science is not available in published scientific literature or chemical databases. The role of organic peroxides as curing and cross-linking agents is a well-established field in polymer chemistry; however, there is no evidence to suggest that the specific compound "this compound" is utilized for these purposes.

Research in this area often involves common peroxides such as dicumyl peroxide or benzoyl peroxide, which are used to initiate the formation of a polymer network. Similarly named compounds, such as 2,4-diphenyl-4-methyl-1-pentene (B1662018) (also known as α-methylstyrene dimer), have been studied as coagents in peroxide-induced cross-linking to modify reaction kinetics and polymer properties. However, this is a distinct chemical entity from the requested "this compound."

Without any verifiable data on its performance, efficiency, or effects on material properties, a discussion of its role in this context is not possible.

Data on Curing/Cross-linking Efficiency

No data exists in the public domain regarding the curing or cross-linking efficiency of "this compound."

Environmental Fate and Transformation Pathways of Organic Peroxides

Mechanisms of Thermal Decomposition in Abiotic Environments

Organic peroxides are known for their thermal lability, readily decomposing to form free radicals. wikipedia.org The decomposition of dialkyl peroxides is a unimolecular reaction that involves the homolytic cleavage of the weak oxygen-oxygen bond. wikipedia.orgnjtech.edu.cn This process is the primary degradation pathway in abiotic environments devoid of light.

The thermal decomposition of dialkyl peroxides, such as dicumyl peroxide and di-tert-butyl peroxide, has been studied to understand their stability and reaction kinetics. researchgate.net The decomposition rate is highly dependent on temperature. For instance, the half-life of benzoyl peroxide is one hour at 92 °C and one minute at 131 °C. wikipedia.org For dialkyl peroxides, the activation energy for thermal decomposition is a key parameter in determining their thermal stability. researchgate.net Studies on various dialkyl peroxides have shown that the activation energies for the homolytic cleavage of the O-O bond are influenced by the structure of the alkyl groups. researchgate.netrsc.org

The primary step in the thermal decomposition of a dialkyl peroxide is the formation of two alkoxy radicals. wikipedia.orgnjtech.edu.cn In the case of 2,4-Diphenylpentane-2-peroxol, this would lead to the formation of two 2-phenyl-2-pentoxy radicals. These highly reactive radicals can then undergo a variety of secondary reactions, including hydrogen abstraction from other molecules or fragmentation (β-scission). Given the structure of this compound, the resulting alkoxy radicals could fragment to yield stable ketones and alkyl radicals.

Table 1: Thermal Decomposition Data for Analogous Organic Peroxides

CompoundDecomposition Temperature (°C)Half-lifeActivation Energy (kJ/mol)Primary Products
Diethyl Peroxide134-185-156.1Ethoxy radicals
Di-isopropyl Peroxide134-185-155.2Isopropoxy radicals
Dicumyl Peroxide>150-139.5 +/- 14.4Cumenoxy radicals
Di-tert-butyl Peroxide--139.5 +/- 14.4tert-Butoxy (B1229062) radicals
Benzoyl Peroxide921 hour-Benzoyloxy radicals, Phenyl radicals

Note: The data presented in this table is for analogous compounds and is intended to provide an estimate of the expected behavior of this compound. The exact values for this compound may vary.

Photochemical Degradation Pathways and Light-Induced Reactivity

Organic peroxides can undergo photochemical degradation upon absorption of ultraviolet (UV) radiation. The presence of chromophores, such as the phenyl groups in this compound, can enhance the absorption of solar radiation, leading to direct photolysis. The energy from the absorbed light can lead to the cleavage of the O-O bond, generating free radicals, similar to thermal decomposition. wikipedia.org

Studies on cumene (B47948) hydroperoxide, a structural analog, have shown that it is readily decomposed by UV light. nih.gov The photolysis of hydrogen peroxide in water generates hydroxyl radicals (•OH), which are highly reactive and can degrade a wide range of organic compounds. researchgate.net It is expected that the direct photolysis of this compound would also produce alkoxy radicals.

In addition to direct photolysis, indirect photochemical degradation can occur through reactions with photochemically generated reactive species, such as hydroxyl radicals. The phenyl groups in this compound make it susceptible to attack by hydroxyl radicals, which can lead to the formation of phenolic compounds or other oxidation products. researchgate.net The presence of photosensitizers in the environment can also accelerate the photochemical degradation of organic peroxides. Some individuals exhibit phototoxicity to benzoyl peroxide when exposed to UV light, highlighting the role of light in the reactivity of such compounds. wikipedia.org

Hydrolytic Stability and Transformation Mechanisms in Aqueous Systems

The hydrolytic stability of organic peroxides varies depending on their structure and the pH of the aqueous environment. While some organic peroxides are relatively stable in water, others can undergo hydrolysis, particularly under acidic or basic conditions.

For dialkyl peroxides like this compound, hydrolysis is generally not considered a major degradation pathway under neutral pH conditions. However, the presence of acid or base can catalyze the hydrolysis of the peroxide bond. A computational study on the acid-catalyzed hydrolysis of organic hydroperoxides revealed a two-step mechanism. copernicus.org The first, rate-limiting step involves the protonation of the peroxy group, followed by the cleavage of the C-O bond to form a carbocation and hydrogen peroxide. copernicus.org The carbocation then reacts with water to form an alcohol. copernicus.org While this study focused on hydroperoxides, a similar acid-catalyzed mechanism could be plausible for dialkyl peroxides, leading to the formation of an alcohol and a hydroperoxide.

The estimated half-life of cumene hydroperoxide in water is between 20 and 200 days, suggesting moderate persistence. nih.gov The hydrolysis of alkyl halides, another class of organic compounds, proceeds via nucleophilic substitution, which can be either unimolecular (SN1) or bimolecular (SN2). quora.com While the mechanisms differ, it highlights that the structure of the organic molecule plays a crucial role in its reactivity in aqueous systems.

Atmospheric Oxidation Processes and Secondary Organic Aerosol (SOA) Formation (Mechanistic Aspects)

Volatile and semi-volatile organic compounds, including those that may be formed from the degradation of this compound, can undergo oxidation in the atmosphere, leading to the formation of secondary organic aerosols (SOA). rsc.orgresearchgate.net The atmospheric oxidation of aromatic hydrocarbons is a significant source of SOA, particularly in urban environments. rsc.orgresearchgate.net

The primary oxidant in the troposphere is the hydroxyl radical (•OH). The reaction of aromatic compounds with •OH can proceed via two main pathways: hydrogen abstraction from the alkyl side chain or addition to the aromatic ring. copernicus.org For a compound like this compound, both pathways are possible. The subsequent reactions of the resulting organic radicals with molecular oxygen (O2) form peroxy radicals (RO2). copernicus.org

These peroxy radicals play a central role in atmospheric chemistry. researchgate.net They can react with nitric oxide (NO) to form alkoxy radicals (RO) and nitrogen dioxide (NO2), or they can react with hydroperoxy radicals (HO2) or other RO2 radicals to form a variety of stable products, including alcohols, ketones, and organic hydroperoxides. copernicus.org Some of these products may have low volatility and can partition into the aerosol phase, contributing to SOA formation. nih.gov The formation of SOA from aromatic hydrocarbons is a complex process that is influenced by factors such as the concentration of nitrogen oxides (NOx) and the presence of other pollutants. rsc.orgcopernicus.org

Future Research Directions and Translational Opportunities

Rational Design and Synthesis of Novel Peroxol Derivatives with Tunable Reactivity and Selectivity

Rational design is a cornerstone for advancing the utility of peroxols. This approach involves the deliberate modification of a lead compound's molecular structure—such as 2,4-Diphenylpentane-2-peroxol—to fine-tune its chemical properties for specific applications. The goal is to create new derivatives where reactivity and selectivity are predictable and controllable. By systematically altering the substituents on the aromatic rings or the alkyl backbone, researchers can influence the electronic and steric environment around the peroxide bond. This can, in turn, modulate the compound's stability, its decomposition kinetics, and its effectiveness in oxidation reactions.

For instance, the synthesis of novel 5-amino-2-oxindole derivatives has demonstrated how a rational approach can lead to compounds with enhanced biological activity. nih.gov Similarly, designing hydroxypyridinone derivatives based on a starting material like kojic acid has produced potent enzyme inhibitors. nih.gov Applying these principles to peroxol chemistry could lead to the development of highly selective oxidizing agents that target specific functional groups without affecting others, a significant challenge in complex molecule synthesis. A key aspect of this research involves understanding the structure-activity relationship to create a library of peroxol derivatives with a wide spectrum of applications.

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization in Peroxol Chemistry

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to dramatically accelerate the discovery and optimization of new reactions and molecules. youtube.comyoutube.com In peroxol chemistry, these computational methods can be applied to predict the properties, reactivity, and stability of novel peroxol derivatives, thereby guiding rational design efforts. youtube.com By training algorithms on existing data from the vast chemical literature, ML models can identify patterns and predict the outcomes of reactions that have never been performed. youtube.comstanford.edu

Exploration of Supramolecular Interactions and Self-Assembly of Peroxols

Supramolecular chemistry looks beyond individual molecules to study the complex assemblies formed through non-covalent interactions like hydrogen bonding and van der Waals forces. The exploration of these interactions in peroxol compounds opens a pathway to novel materials with emergent properties. The hydroperoxy group (-OOH) in peroxols is an excellent candidate for forming strong hydrogen bonds, suggesting that molecules like this compound could act as building blocks for self-assembled structures.

These ordered assemblies could take various forms, such as gels, liquid crystals, or micelles, with potential applications in drug delivery, catalysis, and materials science. For example, researchers have successfully encapsulated hydrogen peroxide within a silica (B1680970) xerogel matrix, creating a composite material that acts as a stable oxidizing agent. researchgate.net The controlled release of the reactive peroxide from the matrix allows for its use in various oxidation reactions. researchgate.net Studying how peroxols self-assemble could lead to the creation of "smart" materials that release their oxidizing potential in response to specific environmental triggers.

Development of Advanced In Situ Characterization Techniques for Real-Time Mechanistic Studies

Understanding the precise mechanism of a chemical reaction is critical for its optimization and safe implementation. Peroxide reactions are often fast and involve transient, highly reactive intermediates, making them difficult to study with traditional analytical methods. The development of advanced in situ characterization techniques—methods that analyze the reaction as it happens—is therefore crucial. acs.org Integrating analytical tools such as mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy directly into the reaction setup allows for real-time monitoring of reactant consumption and product formation. azolifesciences.com

This approach provides a detailed, time-resolved picture of the reaction mechanism. For example, in situ studies have been instrumental in understanding the selective oxidation of benzyl (B1604629) alcohol using hydrogen peroxide generated directly within the reactor. acs.orgnih.govnih.gov These studies help elucidate the role of catalysts, identify key intermediates, and understand how reaction conditions influence the product distribution. nih.govnih.gov Applying these advanced techniques to the chemistry of this compound and its derivatives would provide invaluable insights into their decomposition pathways and oxidation mechanisms, enabling more precise control over their reactivity.

Process Intensification and Continuous Flow Chemistry for Peroxol Synthesis and Application

Safety and efficiency are paramount concerns in chemical manufacturing, especially when dealing with energetic compounds like organic peroxides. researchgate.net Traditional large-scale batch reactors can be prone to localized temperature spikes and poor mixing, which increases the risk of thermal runaway and explosions. azolifesciences.comresearchgate.net Process intensification, particularly through the use of continuous flow chemistry, offers a powerful solution to these challenges. researchgate.net

In a continuous flow system, small amounts of reagents are continuously mixed and reacted in a micro-structured reactor. azolifesciences.com This setup offers a very high surface-area-to-volume ratio, enabling excellent heat transfer and precise temperature control, which effectively prevents the formation of dangerous hot spots. researchgate.net This technology allows for the safe use of highly reactive reagents and unstable intermediates, as they are generated and consumed in a continuous stream without accumulating in large quantities. researchgate.netpatsnap.com The synthesis of various organic peroxides has already been successfully demonstrated using continuous flow processes, resulting in higher yields, shorter reaction times, and significantly improved safety profiles compared to batch methods. researchgate.netscispace.com Adopting continuous flow technology for the synthesis and application of this compound and its derivatives would be a critical step toward their safe and scalable industrial use. researchgate.netresearchgate.net

Data Tables

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Organic Peroxides

Parameter Batch Processing Continuous Flow Processing Reference(s)
Safety Higher risk of thermal runaway due to poor heat transfer and large reagent volumes. Significantly enhanced safety due to superior heat control and small reaction volumes. researchgate.net
Efficiency Often lower yields due to side reactions and longer reaction times. Higher yields and productivity due to precise control over reaction parameters. researchgate.netresearchgate.net
Scalability Scaling up can be complex and may introduce new safety hazards. Easily scalable by running the system for longer periods or by parallelizing reactors. azolifesciences.com
Control Less precise control over temperature, mixing, and reaction time. Accurate and real-time control over all critical process parameters. azolifesciences.comresearchgate.net

| Handling of Unstable Intermediates | Accumulation of hazardous intermediates can occur. | Unstable intermediates are generated and consumed in situ without accumulation. | researchgate.netpatsnap.com |

Table 2: Potential Applications of AI/ML in Peroxol Chemistry

Research Stage AI/ML Application Potential Benefit Reference(s)
Design & Discovery Predict properties (stability, reactivity) of novel peroxol derivatives. Accelerates the identification of promising candidate molecules for synthesis. youtube.com
Reaction Optimization Optimize reaction conditions (temperature, catalyst, solvent) for maximum yield and selectivity. Reduces the number of experiments needed, saving time and resources. youtube.comnih.gov
Mechanism Elucidation Analyze complex in situ spectroscopic data to identify reaction intermediates and pathways. Provides deeper mechanistic insights that are difficult to obtain experimentally. youtube.com

| Retrosynthesis | Propose synthetic routes for complex target molecules using peroxol-based reagents. | Aids chemists in planning the synthesis of new and valuable compounds. | youtube.com |

Q & A

Q. What are the recommended experimental protocols for synthesizing 2,4-Diphenylpentane-2-peroxol, and how can reaction conditions be optimized?

Synthesis typically involves radical-initiated peroxidation of 2,4-Diphenylpentane-2-ol under controlled oxygen or peroxide donors. Key parameters include temperature (25–40°C), solvent polarity (e.g., dichloromethane or ethyl acetate), and catalyst selection (e.g., Fe²⁺/H₂O₂ systems). Optimization can employ factorial design to assess variables like reactant molar ratios, reaction time, and initiator concentration . Orthogonal array testing (e.g., Taguchi methods) is recommended for multi-factor optimization, prioritizing yield and purity while minimizing side reactions like premature peroxide decomposition .

Q. How should researchers characterize the purity and stability of this compound?

  • Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and reverse-phase C18 columns, calibrated against certified standards.
  • Stability Testing : Conduct accelerated degradation studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor peroxide content iodometrically and track decomposition byproducts via GC-MS .
  • Spectroscopic Confirmation : FT-IR for O-O stretching (∼880 cm⁻¹) and NMR (¹³C for quaternary carbons adjacent to peroxo groups) .

Q. What safety protocols are critical when handling this compound?

  • Storage : Keep in amber glass containers under inert gas (N₂/Ar) at ≤4°C to retard peroxide degradation. Avoid contact with metals, reducing agents, or organic acids .
  • Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., nitrile), safety goggles, and lab coats. Ensure fume hood use during synthesis or handling .
  • Waste Disposal : Neutralize peroxides with aqueous FeSO₄ before disposal to prevent exothermic decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and degradation pathways of this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model O-O bond dissociation energies and radical intermediates. Molecular dynamics (MD) predict solvent effects on stability, while QSAR models correlate substituent effects (e.g., electron-withdrawing phenyl groups) with decomposition rates . Software like Gaussian or ORCA integrates experimental data to validate simulations .

Q. What strategies resolve contradictions in spectroscopic data for peroxo-containing compounds?

Discrepancies in NMR/IR spectra often arise from solvent polarity or peroxide dimerization. Solutions include:

  • Low-Temperature NMR : Suppress thermal degradation during analysis.
  • Isotopic Labeling : Use ¹⁸O-labeled peroxides to track oxygen exchange.
  • Cross-Validation : Combine multiple techniques (e.g., Raman spectroscopy for O-O vibrations) with computational spectra .

Q. How do reaction engineering principles apply to scaling up this compound synthesis?

  • Reactor Design : Use jacketed reactors with precise temperature control (±1°C) to manage exothermic peroxidation. Continuous-flow systems minimize residence time and improve safety .
  • Mass Transfer Optimization : Sparge O₂ gas through sintered distributors to enhance mixing and oxygen availability. Computational fluid dynamics (CFD) models guide reactor geometry adjustments .

Q. What advanced separation techniques purify this compound from complex mixtures?

  • Chromatography : Preparative HPLC with gradient elution (water/acetonitrile) separates peroxides from aromatic byproducts.
  • Membrane Technologies : Nanofiltration membranes (MWCO = 300–500 Da) concentrate peroxo compounds while removing smaller impurities .

Data Analysis & Experimental Design

Q. How should researchers design experiments to study structure-activity relationships (SAR) in peroxo derivatives?

  • Variable Selection : Vary substituents on phenyl rings (e.g., electron-donating/-withdrawing groups) and measure peroxide stability via Arrhenius plots.
  • Statistical Analysis : Use multivariate regression to link structural descriptors (Hammett σ, logP) to decomposition rates .

Q. What methodologies address batch-to-batch variability in peroxide synthesis?

  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) using risk assessment matrices.
  • Process Analytical Technology (PAT) : In-line FTIR or Raman probes monitor reaction progress in real time .

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